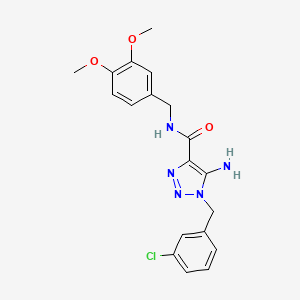
5-amino-1-(3-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.85. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(3-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(3-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solid-Phase Synthesis of Peptide Amides
A study by Albericio and Bárány (2009) introduced a polymer-supported benzylamide linkage for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This innovative approach facilitates the synthesis of peptide amides, offering a promising tool for peptide-based drug discovery and development (Albericio & Bárány, 2009).
Antimicrobial Activities of Triazole Derivatives
Research conducted by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed that certain compounds exhibited significant antimicrobial properties. This study indicates the potential use of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Development of Triazole-Based Scaffolds
Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates. These compounds serve as building blocks for peptidomimetics and biologically active compounds, demonstrating the triazole scaffold's versatility in drug design (Ferrini et al., 2015).
Synthesis of N-(ferrocenylmethyl amino acid) Derivatives
A study by Butler et al. (2013) on the synthesis, structural characterization, and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents highlighted the role of triazole derivatives in cancer research. Some compounds showed cytotoxic effects against the MCF-7 breast cancer cell line, underscoring their potential as anticancer agents (Butler et al., 2013).
Conformational Analysis and DFT Investigations
Kumar et al. (2021) conducted conformational analysis and DFT investigations of two triazole derivatives, focusing on their spectroscopy, AIM, and molecular docking. This research contributes to understanding triazole derivatives' structural and electronic properties, paving the way for their application in designing new drugs (Kumar et al., 2021).
Propriétés
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-[(3,4-dimethoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-27-15-7-6-12(9-16(15)28-2)10-22-19(26)17-18(21)25(24-23-17)11-13-4-3-5-14(20)8-13/h3-9H,10-11,21H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEXRNWAYCBLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

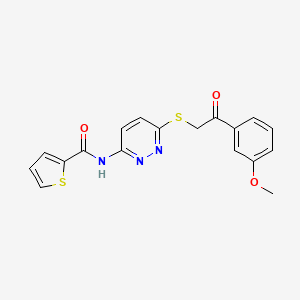

![9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581156.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate](/img/structure/B2581158.png)
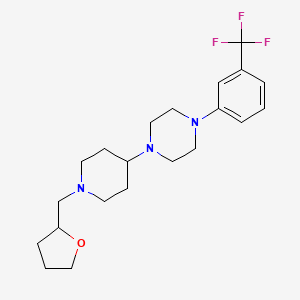
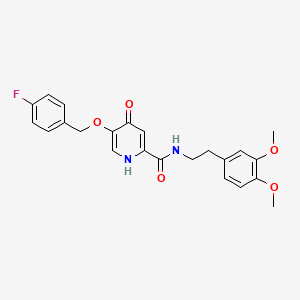


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2581163.png)
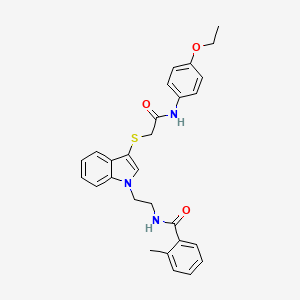

![Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate](/img/structure/B2581168.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2581169.png)